molecular formula C12H20ClN5O B12220663 N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12220663
M. Wt: 285.77 g/mol
InChI Key: VMIVUBINXKHNPG-UHFFFAOYSA-N
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Description

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes two pyrazole rings, an ethyl group, a methyl group, and a methoxy group. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride typically involves multiple steps. The process begins with the preparation of the pyrazole rings, followed by the introduction of the ethyl, methyl, and methoxy groups. The final step involves the formation of the hydrochloride salt.

    Preparation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions, while the methoxy group can be added via methylation.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4

Properties

Molecular Formula

C12H20ClN5O

Molecular Weight

285.77 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5O.ClH/c1-5-17-11(9(2)6-14-17)7-13-10-8-16(3)15-12(10)18-4;/h6,8,13H,5,7H2,1-4H3;1H

InChI Key

VMIVUBINXKHNPG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=CN(N=C2OC)C.Cl

Origin of Product

United States

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